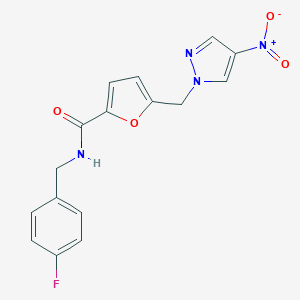
N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is a chemical compound that belongs to the class of furan derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is not fully understood. However, it has been proposed to exert its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been suggested to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is its potent antitumor activity against various cancer cell lines. Additionally, it possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated before it can be considered for clinical use.
Direcciones Futuras
There are several future directions for the research on N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide. One of the areas of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to investigate its potential toxicity. Furthermore, the development of new synthetic routes for the production of this compound and its derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide involves the reaction of 4-nitro-1H-pyrazole-1-methanol with 4-fluorobenzyl bromide in the presence of potassium carbonate in DMF. The resulting compound is then reacted with furan-2-carboxylic acid in the presence of EDC and DMAP to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C16H13FN4O4 |
|---|---|
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H13FN4O4/c17-12-3-1-11(2-4-12)7-18-16(22)15-6-5-14(25-15)10-20-9-13(8-19-20)21(23)24/h1-6,8-9H,7,10H2,(H,18,22) |
Clave InChI |
IWZJMRMUCXWPCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-1,3-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213500.png)
![4-chloro-1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213501.png)

![3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole](/img/structure/B213507.png)

![1-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B213511.png)


![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)

![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)
![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)